N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a cyclopropanesulfonamide group and a 2,4-dimethylthiazole moiety. The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-10-14(20-11(2)15-10)9-17-7-3-4-12(8-17)16-21(18,19)13-5-6-13/h12-13,16H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILATYTSWUCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, with the CAS number 2640964-05-0, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 329.5 g/mol. Its structure integrates a thiazole ring, a piperidine moiety, and a cyclopropanesulfonamide group, which may contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃O₂S |
| Molecular Weight | 329.5 g/mol |
| CAS Number | 2640964-05-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an antagonist/agonist at specific receptor sites.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of related thiazole derivatives and found that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties due to its thiazole component.
- Enzyme Inhibition : Research has indicated that thiazole derivatives can inhibit various enzymes such as carbonic anhydrase and acetylcholinesterase. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects.
- Cytotoxicity Studies : In vitro studies have shown that compounds containing piperidine rings demonstrate cytotoxic effects against certain cancer cell lines. Further investigation into this compound's cytotoxic profile could elucidate its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other known compounds:
| Compound | Biological Activity |
|---|---|
| 2-(2,4-dimethyl-1,3-thiazol-5-yl)methylamine | Antimicrobial |
| 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin | Enzyme inhibition |
| 2-Mercapto-4-methylthiazole | Anticancer |
Comparison with Similar Compounds
Research Implications and Limitations
While the target compound’s structural features align with antimicrobial and receptor-modulating agents, direct biological data are absent. highlights thiazole derivatives with antibacterial activity, but emphasizes piperidine sulfonamides in neuropharmacology . This divergence underscores the importance of substituent effects: minor structural changes (e.g., sulfonamide vs. carboxamide, thiazole vs. aryl groups) can redirect therapeutic applications. Further studies should prioritize synthesizing and testing the target molecule to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
